Comprehensive Technical Guide on 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride: Molecular Weight, Characterization, and Experimental Workflows
Comprehensive Technical Guide on 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride: Molecular Weight, Characterization, and Experimental Workflows
Executive Summary & Chemical Identity
In modern drug discovery, conformationally restricted scaffolds are essential for improving the target selectivity and metabolic stability of pharmacophores. 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2) is a prime example of such a building block[1]. By embedding a phenethylamine-like motif onto a rigid cyclopentane ring, this molecule restricts the rotational degrees of freedom between the basic amine and the lipophilic 4-chlorophenyl group.
As a Senior Application Scientist, I frequently see development bottlenecks arise not from complex biology, but from a fundamental misunderstanding of a compound's physicochemical properties—specifically, confusing the free base with its salt form. This whitepaper provides an authoritative breakdown of the compound's molecular weight, the causality behind its salt formulation, and self-validating protocols for its analytical characterization.
Molecular Weight & Physicochemical Profiling
A critical error in early-stage assay formulation is failing to account for the counterion's mass. The free base of 2-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 69214-02-4) has a molecular weight of 195.69 g/mol [2]. However, the free base is typically a viscous, lipophilic oil that is prone to atmospheric oxidation and is difficult to weigh accurately.
The Causality of Salt Selection: To resolve these handling issues, the compound is synthesized as a hydrochloride (HCl) salt. The protonation of the primary amine by hydrochloric acid forces the formation of a stable, highly crystalline ionic lattice. This conversion increases the molecular weight to 232.15 g/mol [1], dramatically improves aqueous solubility for in vitro assays, and extends the shelf-life of the compound library.
Table 1: Physicochemical and Molecular Weight Data
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Number | 40297-15-2 | 69214-02-4 |
| Chemical Formula | C₁₁H₁₅Cl₂N (C₁₁H₁₄ClN · HCl) | C₁₁H₁₄ClN |
| Molecular Weight | 232.15 g/mol | 195.69 g/mol |
| Exact Mass (Monoisotopic) | 231.058 Da | 195.081 Da |
| Physical State | Crystalline Solid | Viscous Liquid / Low-Melting Solid |
| GHS Hazard Classification | Acute Tox. 4 (H302, H312, H332) | Skin Irrit. 2, Eye Irrit. 2A |
(Note: Safety data indicates the salt form exhibits acute toxicity via oral, dermal, and inhalation routes, necessitating appropriate PPE during handling[3].)
Analytical Validation Workflow
Before utilizing 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in any biological screening, its structural integrity and purity must be validated. We employ a self-validating system utilizing orthogonal techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for mass confirmation and HPLC-UV for purity assessment.
Figure 1: Analytical validation workflow for molecular weight and purity confirmation.
Experimental Protocol: LC-MS Validation of Molecular Weight
To confirm the molecular weight of 232.15 g/mol , we utilize LC-MS in positive Electrospray Ionization (ESI+) mode.
The Self-Validating Principle: In the ESI source, the HCl salt dissociates. The mass spectrometer will not detect the intact 232.15 g/mol salt. Instead, the acidic mobile phase protonates the free base, yielding the [M+H]+ ion. Furthermore, because the molecule contains exactly one covalently bound chlorine atom, the mass spectrum must display a characteristic 3:1 isotopic ratio due to the natural abundance of 35 Cl (75%) and 37 Cl (25%). If this isotopic signature is absent, the compound is misidentified.
Step-by-Step LC-MS Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.
-
Causality: Formic acid acts as an abundant proton source, ensuring complete ionization of the primary amine to [M+H]+ and suppressing peak tailing on the column.
-
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Run a linear gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3.0 minutes at a flow rate of 0.6 mL/min.
-
Mass Detection: Operate the mass spectrometer in ESI+ mode, scanning an m/z range of 100 to 500.
-
Data Interpretation:
-
Locate the primary chromatographic peak.
-
Extract the mass spectrum. You must observe the base peak at m/z 196.1 (corresponding to [M(35Cl)+H]+ ).
-
Validate the presence of the M+2 isotope peak at m/z 198.1 ( [M(37Cl)+H]+ ), which must appear at approximately 32% of the base peak's intensity.
-
Purification Protocol: Recrystallization of the Hydrochloride Salt
If the HPLC-UV analysis indicates a purity of <95%, the compound must be purified before use. For amine hydrochlorides, recrystallization is vastly superior to silica gel chromatography, which often results in compound loss due to irreversible binding of the basic amine to acidic silanol groups.
The Causality of the Solvent System: We utilize a binary solvent system of Ethanol and Diethyl Ether. The polar HCl salt is highly soluble in hot, protic lower alcohols (ethanol) but completely insoluble in non-polar ethers. By dissolving the compound in hot ethanol and slowly diffusing ether into the matrix, we rely on thermodynamic control to build a pure ionic crystal lattice. Non-polar organic impurities lack the lattice energy to co-crystallize and remain trapped in the mother liquor.
Step-by-Step Recrystallization Methodology:
-
Dissolution: Place 500 mg of the impure 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in a 25 mL Erlenmeyer flask. Add boiling absolute ethanol dropwise (approximately 2–4 mL) while stirring continuously until the solid just dissolves.
-
Hot Filtration (If necessary): If insoluble mechanical particulates remain, perform a rapid hot gravity filtration to remove them.
-
Anti-Solvent Addition: Remove the flask from the heat source. While the ethanolic solution is still warm, add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (cloudy).
-
Nucleation: Add a single, microscopic pure crystal of the compound to seed the solution and initiate controlled nucleation.
-
Crystallization: Allow the flask to cool slowly to room temperature undisturbed for 2 hours. Once at room temperature, transfer the flask to an ice bath (0°C) for 30 minutes to drive the equilibrium and maximize the yield.
-
Collection & Drying: Isolate the resulting white, needle-like crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold diethyl ether to strip away residual mother liquor. Dry the crystals under high vacuum (<1 mbar) for 12 hours to remove all traces of solvent.
Structural Implications in Drug Design
The molecular weight of 232.15 g/mol places 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride well within the optimal range for Lipinski's Rule of Five. This leaves a substantial "molecular weight budget" (up to ~500 Da) for medicinal chemists to elaborate the primary amine via reductive amination or amide coupling.
More importantly, the cyclopentane ring acts as a conformational lock. By restricting the dihedral angles between the 4-chlorophenyl group and the amine, the scaffold reduces the entropic penalty typically incurred when a flexible molecule binds to a target receptor. This rigidity is highly prized when designing selective ligands for G-protein coupled receptors (GPCRs) or monoamine transporters in the central nervous system.
References
-
Sapphire Bioscience. "2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride." Sapphire Bioscience Product Catalog. 1
-
National Center for Biotechnology Information (PubChem). "2-(4-Chlorophenyl)cyclopentan-1-amine | C11H14ClN | CID 69214-02-4." PubChem Database. 2
-
NextSDS. "2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. 3
